4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-15(12-5-3-2-4-6-12)19-17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPZVQNWXHSHFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 2-aminothiazole.
Introduction of the Fluorine Atom: The fluorine atom can be introduced by reacting the 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the fluorinated thiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the phenyl groups enhances its lipophilicity and bioactivity. Its molecular formula is with a molecular weight of approximately 369.4 g/mol .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activities against various pathogens. For instance, compounds similar to 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide have shown effectiveness against bacteria such as E. coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger. The structure–activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance antimicrobial potency.
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. In particular, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. For example, thiazole-based compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell division and cancer progression .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory potential of thiazole derivatives. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in various applications:
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors involved in various biological processes.
Pathways Involved: It may inhibit specific signaling pathways, leading to the suppression of inflammation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
The benzamide ring’s substituents significantly influence physicochemical and biological properties. Key analogs include:
4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
- Substituents : 4-tert-butyl (benzamide), 5-methyl-4-phenyl (thiazole).
- This modification could alter binding kinetics in hydrophobic pockets .
4-Bromo-N-(5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-yl)benzamide
- Substituents : 4-bromo (benzamide), 5-(4-nitrophenyl)-4-phenyl (thiazole).
- Impact : Bromine’s electronegativity and nitro’s electron-withdrawing effects may enhance electrophilic interactions. The nitro group could improve binding to nitroreductases or redox-active targets .
4-Fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- Substituents : 4-fluoro (benzamide), 5-nitro (thiazole).
Modifications on the Thiazole Ring
The thiazole ring’s substitution pattern dictates steric and electronic interactions:
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Substituents: 2-phenoxy (benzamide), 4-(4-methylphenyl) (thiazole).
- Biological Activity: Exhibited 129.23% activity in plant growth modulation, indicating that phenoxy groups may enhance interactions with growth-related enzymes .
4-Fluoro-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide
Complex Heterocyclic Derivatives
Satoh et al. (2009) Compound: mGluR1 Antagonist
- Structure: 4-Fluoro-N-[4-(6-isopropylaminopyrimidin-4-yl)-1,3-thiazol-2-yl]-N-methylbenzamide.
- Key Features : Pyrimidine substitution and N-methylation enhance receptor affinity and oral bioavailability. Demonstrated potent antagonism of mGluR1, highlighting the importance of heterocyclic extensions for CNS targets .
Comparative Data Table
Biological Activity
The compound 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula: C18H16FN3OS
- Molecular Weight: 369.4 g/mol
Structural Characteristics
The compound features a fluorine atom at the para position of the benzamide moiety, which is linked to a thiazole ring substituted with a methyl and phenyl group. The presence of the fluorine atom is significant as it can influence the compound's biological activity by altering its lipophilicity and electronic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 100 µg/mL |
| Pseudomonas aeruginosa | 200 µg/mL |
| Candida albicans | 200 µg/mL |
These results indicate that while the compound exhibits antimicrobial properties, its efficacy may vary across different pathogens, suggesting a need for further optimization and testing against resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. In particular, electron-donating groups at specific positions on the thiazole ring have been associated with increased antibacterial and antifungal activities. For instance, compounds with para-substituted phenyl groups demonstrated enhanced efficacy compared to their unsubstituted counterparts .
Case Studies
- Study on Thiazole Derivatives : A study focused on the synthesis of various thiazole-based compounds found that modifications at the 5-position of the thiazole ring significantly impacted antimicrobial activity. Compounds similar to this compound were tested, revealing that fluorinated derivatives exhibited superior activity against Gram-positive bacteria .
- Antifungal Activity Evaluation : Another investigation assessed the antifungal properties of thiazole derivatives against Candida species. The study concluded that compounds with specific substituents at the benzamide position could inhibit fungal growth effectively, although further research is necessary to understand the mechanisms involved .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : Utilizing a condensation reaction between appropriate thioketones and amines.
- Benzamide Formation : The introduction of a benzoyl chloride or an equivalent acylating agent to form the final amide linkage.
- Fluorination : Incorporating fluorine into the aromatic ring can be achieved through electrophilic aromatic substitution methods.
Synthetic Route Overview
| Step | Reagents/Conditions |
|---|---|
| Thiazole Formation | Thioketone + Amine + Acid Catalyst |
| Benzamide Formation | Benzoyl Chloride + Base |
| Fluorination | Fluorinating Agent (e.g., Selectfluor) |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 4-fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide, and how can reaction parameters be optimized?
The synthesis typically involves coupling 4-fluorobenzoyl chloride with 5-methyl-4-phenyl-1,3-thiazol-2-amine via amide bond formation. Pyridine is often used as both solvent and catalyst to neutralize HCl generated during the reaction . Optimization strategies include:
- Temperature control : Stirring at room temperature or mild heating (e.g., 40–60°C) to avoid side reactions.
- Purification : Recrystallization from methanol/water mixtures or column chromatography to isolate the product .
- Validation : Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) confirm purity and structural integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Core techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (e.g., δ 7.8–8.1 ppm for benzamide protons) and carbons (e.g., δ 165–170 ppm for the amide carbonyl) .
- IR spectroscopy : Identify the amide C=O stretch (~1650 cm⁻¹) and thiazole ring vibrations (~690 cm⁻¹) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Melting point analysis : Compare observed values (e.g., 210–212°C) with literature data to assess purity .
Advanced Questions
Q. How can molecular docking studies predict the biological target interactions of this compound, and what validation methods are recommended?
Docking workflow :
- Use software like AutoDock Vina to model binding poses in enzyme active sites (e.g., pyruvate:ferredoxin oxidoreductase [PFOR], targeted by related benzamides ).
- Set grid parameters around catalytic residues (e.g., His/Asp clusters) and apply Lamarckian genetic algorithms for conformational sampling . Validation :
- Correlate docking scores (ΔG values) with in vitro enzyme inhibition assays.
- Perform mutagenesis studies to confirm critical hydrogen bonds (e.g., N–H⋯N interactions observed in crystallized thiazole derivatives ).
Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data for thiazole-based compounds?
Contradictions may arise from assay conditions or compound stability. Researchers should:
- Verify compound integrity post-assay using LC-MS to detect degradation .
- Compare dose-response curves across multiple replicates and cell lines .
- Employ orthogonal assays : For example, combine enzymatic inhibition (e.g., PFOR activity ) with cellular viability assays (e.g., MTT) to confirm target specificity .
- Cross-reference structural data : Analyze hydrogen-bonding patterns from X-ray crystallography (e.g., centrosymmetrical dimers in thiazole derivatives ) to refine docking models.
Q. How do substituents like the 4-fluoro group and thiazole modifications influence pharmacokinetic properties?
- 4-Fluoro group : Enhances lipophilicity (logP ↑) and metabolic stability by reducing cytochrome P450 oxidation .
- Thiazole substitutions :
- 5-Methyl group : Increases steric bulk, potentially improving target selectivity .
- 4-Phenyl group : Facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in antibacterial thiazole derivatives .
- Methodological validation :
- Measure logP via reversed-phase HPLC.
- Assess plasma protein binding using equilibrium dialysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the antibacterial efficacy of structurally similar thiazole benzamides?
Discrepancies may stem from differences in bacterial strains or assay protocols. Recommended steps:
- Standardize testing conditions : Use CLSI/MIC guidelines for consistency .
- Compare substituent effects : For example, 4-fluorophenyl vs. 4-bromophenyl analogs show varying antibacterial potency due to electronegativity and steric effects .
- Leverage crystallographic data : Resolve ambiguities by analyzing binding modes (e.g., thiazole ring orientation in PFOR inhibitors ).
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Validation
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.85 (d, J=8.4 Hz, 2H, Ar-H) | |
| ¹³C NMR | δ 167.5 (C=O) | |
| IR | 1650 cm⁻¹ (amide C=O) | |
| Melting Point | 210–212°C |
Q. Table 2: Crystallographic Parameters for Related Thiazole Derivatives
| Parameter | Value (Orthorhombic P212121) | Reference |
|---|---|---|
| Unit cell (a, b, c) | 6.017, 15.312, 18.149 Å | |
| Hydrogen bonds | N1–H1⋯N2 (2.89 Å) | |
| Space group | P212121 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
